molecular formula C14H9ClN2O2 B11396263 N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide

N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide

Cat. No.: B11396263
M. Wt: 272.68 g/mol
InChI Key: FWXUWKNNSZDGRG-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. One common method is the reaction of 2-aminophenol with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide
  • 2-(1,2-benzoxazol-3-yl)-N-cyclopropylacetamide
  • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole

Uniqueness

N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and can lead to different pharmacological properties .

Properties

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-chlorobenzamide

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-3-1-5-9(11)14(18)16-13-10-6-2-4-8-12(10)19-17-13/h1-8H,(H,16,17,18)

InChI Key

FWXUWKNNSZDGRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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